molecular formula C9H17N3O2S B13966951 1-(1-isopropyl-1H-imidazol-2-yl)-N,N-dimethylmethanesulfonamide

1-(1-isopropyl-1H-imidazol-2-yl)-N,N-dimethylmethanesulfonamide

Cat. No.: B13966951
M. Wt: 231.32 g/mol
InChI Key: DPQIXACAZNLOMO-UHFFFAOYSA-N
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Description

1-(1-isopropyl-1H-imidazol-2-yl)-N,N-dimethylmethanesulfonamide is a chemical compound that belongs to the class of imidazole derivatives Imidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

The synthesis of 1-(1-isopropyl-1H-imidazol-2-yl)-N,N-dimethylmethanesulfonamide typically involves multiple steps. One common synthetic route starts with the preparation of the imidazole ring, followed by the introduction of the isopropyl group at the 1-position. The final step involves the sulfonation of the methanesulfonamide group. The reaction conditions often include the use of strong acids or bases, and the reactions are typically carried out under controlled temperatures to ensure high yields and purity.

Chemical Reactions Analysis

1-(1-isopropyl-1H-imidazol-2-yl)-N,N-dimethylmethanesulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.

    Hydrolysis: Under acidic or basic conditions, the compound can undergo hydrolysis to yield the corresponding imidazole derivative and methanesulfonic acid.

Scientific Research Applications

1-(1-isopropyl-1H-imidazol-2-yl)-N,N-dimethylmethanesulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 1-(1-isopropyl-1H-imidazol-2-yl)-N,N-dimethylmethanesulfonamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, which can influence various biochemical pathways. Additionally, the sulfonamide group can interact with enzymes, potentially inhibiting their activity. These interactions can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

1-(1-isopropyl-1H-imidazol-2-yl)-N,N-dimethylmethanesulfonamide can be compared with other imidazole derivatives, such as:

    1-(1-isopropyl-1H-imidazol-2-yl)methanol: This compound has a hydroxyl group instead of a sulfonamide group, which can lead to different chemical and biological properties.

    1-(1-isopropyl-1H-imidazol-2-yl)methanamine:

    1-(1-isopropyl-1H-imidazol-2-yl)methanethiol:

Each of these compounds has unique properties that make them suitable for different applications, highlighting the versatility of imidazole derivatives in scientific research.

Properties

Molecular Formula

C9H17N3O2S

Molecular Weight

231.32 g/mol

IUPAC Name

N,N-dimethyl-1-(1-propan-2-ylimidazol-2-yl)methanesulfonamide

InChI

InChI=1S/C9H17N3O2S/c1-8(2)12-6-5-10-9(12)7-15(13,14)11(3)4/h5-6,8H,7H2,1-4H3

InChI Key

DPQIXACAZNLOMO-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=CN=C1CS(=O)(=O)N(C)C

Origin of Product

United States

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